3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid

Prolyl Oligopeptidase Inhibition Neurodegeneration Enzyme Assay

3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid (CAS 76628-85-8) is a synthetic heterocyclic compound featuring a 2,3-dioxopyrrolidine core substituted with a 4-chlorobenzylidene group at the 4-position and a propanoic acid side chain at the N-1 position. Its molecular formula is C14H12ClNO4, with a molecular weight of 293.70 g/mol and a computed XLogP3-AA of 1.4.

Molecular Formula C14H12ClNO4
Molecular Weight 293.70 g/mol
CAS No. 76628-85-8
Cat. No. B12920770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid
CAS76628-85-8
Molecular FormulaC14H12ClNO4
Molecular Weight293.70 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=C(C=C2)Cl)C(=O)C(=O)N1CCC(=O)O
InChIInChI=1S/C14H12ClNO4/c15-11-3-1-9(2-4-11)7-10-8-16(6-5-12(17)18)14(20)13(10)19/h1-4,7H,5-6,8H2,(H,17,18)/b10-7+
InChIKeyLYLGWSZBBILVAO-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic Acid: Structural Identity and Procurement Baseline


3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid (CAS 76628-85-8) is a synthetic heterocyclic compound featuring a 2,3-dioxopyrrolidine core substituted with a 4-chlorobenzylidene group at the 4-position and a propanoic acid side chain at the N-1 position [1]. Its molecular formula is C14H12ClNO4, with a molecular weight of 293.70 g/mol and a computed XLogP3-AA of 1.4 [1]. The compound is cataloged under NSC140044 and has been evaluated in the NCI Developmental Therapeutics Program, indicating its historical relevance in anticancer screening [1]. It belongs to a broader class of 4-benzylidene-2,3-dioxopyrrolidines that have been explored as scaffolds for protease inhibition and antiviral applications [2].

Procurement Risk: Why 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic Acid Cannot Be Interchanged with In-Class Analogs


Generic substitution within the 4-benzylidene-2,3-dioxopyrrolidine class is not scientifically valid due to demonstrable sensitivity of target engagement to specific substituents. The 4-chlorobenzylidene moiety in this compound is a critical determinant of binding affinity, as evidenced by its quantifiable inhibition of prolyl endopeptidase (PREP) at sub-micromolar concentrations [1]. Close structural analogs such as 4-[4-(4-chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl]butanoic acid (CAS 76628-88-1), which differs only by one methylene unit in the carboxylic acid side chain, exhibit altered physicochemical properties including a higher computed LogP and molecular weight, which can directly impact solubility, membrane permeability, and assay-specific performance . Even minor modifications to the benzylidene substituent or N-alkyl chain length have been shown in class-level studies to substantially shift inhibitory potency and selectivity profiles [2].

Quantitative Differentiation Evidence for 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic Acid


Validated Human PREP Inhibition: Sub-Micromolar IC50 Differentiates from Inactive or Weak Class Members

This compound demonstrates confirmed, quantifiable inhibition of recombinant human prolyl endopeptidase (PREP) with an IC50 of 398 nM [1]. This level of activity places it within the active range for the 2,3-dioxopyrrolidine class, distinguishing it from closely related 4-benzylidene analogs lacking the 4-chloro substituent, which are frequently reported as inactive or significantly less potent in academic literature and patent disclosures for this target class [2]. The specificity of this activity for the 4-chlorobenzylidene-containing member provides a procurement-relevant rationale for selecting this exact CAS number over non-chlorinated or differently substituted benzylidene-pyrrolidine screening compounds.

Prolyl Oligopeptidase Inhibition Neurodegeneration Enzyme Assay

Side Chain Length Differentiation: Propanoic Acid vs. Butanoic Acid Analog Impacts Physicochemical and ADME Profile

Compared to its closest commercially available structural analog, 4-[4-(4-chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl]butanoic acid (CAS 76628-88-1), this compound incorporates a propanoic acid side chain instead of a butanoic acid side chain. This single methylene deletion results in a measurable difference in computed lipophilicity: XLogP3-AA = 1.4 for the propanoic acid derivative versus an estimated ~1.9 for the butanoic acid analog, along with a molecular weight difference of 293.70 versus 307.73 g/mol [1]. For procurement decisions where lower LogP and smaller molecular size are criteria for CNS drug-like space or aqueous solubility optimization, the propanoic acid derivative is the structurally preferred choice.

Physicochemical Properties LogP Medicinal Chemistry

Chlorobenzylidene Moiety as a Key Pharmacophoric Element: Direct Target Engagement vs. Non-Halogenated Analogs

The 4-chlorobenzylidene substituent in this compound is structurally pre-organized for halogen bonding interactions with target proteins, a feature absent in non-halogenated benzylidene-2,3-dioxopyrrolidine analogs. Docking studies on related 2,3-dioxopyrrolidine inhibitors of flaviviral methyltransferases confirm that the 4-chloro substituent participates in critical hydrophobic and halogen-bond interactions within the target binding pocket, correlating with measurable improvements in inhibitory potency (IC50 values shifting from >100 µM to low micromolar range) compared to the unsubstituted benzylidene scaffold [1]. For the PREP target class, the presence of the 4-chloro group is similarly expected to enhance binding through analogous interactions, making this compound a more attractive procurement candidate than its non-halogenated counterpart for protease inhibitor discovery.

Pharmacophore Halogen Bonding Structure-Based Design

NCI Developmental Therapeutics Program Screening History: A Validated Starting Point for Anticancer Screening Cascades

The compound's NSC number (NSC140044) confirms its inclusion in the NCI Developmental Therapeutics Program screening initiative, a program that evaluates compounds against a standardized panel of 60 human tumor cell lines [1]. This historical screening pedigree distinguishes it from structurally similar analogs that lack any documented anticancer screening data in publicly accessible NCI databases. While the full NCI-60 GI50 dataset for this specific compound requires retrieval from DTP repositories, the NSC designation itself serves as a procurement-relevant marker: it signifies that the compound has passed initial purity and solubility criteria for NCI screening, reducing the risk of purchasing an uncharacterized or untested analog for oncology-focused projects.

Anticancer Screening NCI-60 Developmental Therapeutics

Validated Application Scenarios for 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic Acid Based on Quantitative Evidence


PREP Protease Inhibitor Screening and SAR Expansion

Given its confirmed IC50 of 398 nM against recombinant human PREP [1], this compound is the appropriate starting point for structure-activity relationship (SAR) studies targeting prolyl endopeptidase, an enzyme implicated in neurodegenerative disorders including Alzheimer's disease. Researchers should prioritize this CAS number over non-halogenated or chain-length variants to ensure reproducible enzymatic activity in assays. The validated potency provides a benchmark for evaluating new synthetic derivatives.

Lead Optimization with Favorable CNS Drug-Like Physicochemical Properties

With a computed XLogP3-AA of 1.4, molecular weight of 293.70 g/mol, and only one hydrogen bond donor [2], this compound occupies favorable CNS drug-like chemical space. It is better suited for blood-brain barrier penetration studies than the more lipophilic butanoic acid analog (estimated XLogP3-AA ~1.9). Medicinal chemists optimizing CNS-active protease inhibitors should select this propanoic acid derivative for its superior starting physicochemical profile.

Oncology Hit Identification Leveraging NCI-60 Screening Pedigree

As a compound with an NSC designation (NSC140044), it has undergone standardized NCI-60 tumor cell line screening [2]. Investigators pursuing anticancer drug discovery can obtain the historical NCI-60 growth inhibition profile from the DTP database and use it as a reference fingerprint for mechanism-of-action studies. This represents an advantage over untested close structural analogs such as CAS 76628-88-1, for which no public NCI-60 data exists.

Focused Library Design Around Halogen-Bonding Pharmacophores

The presence of the 4-chlorobenzylidene moiety, which class-level SAR indicates enhances target binding through halogen-bond interactions [3], makes this compound a key building block for designing focused chemical libraries aimed at methyltransferase or protease targets that feature complementary halogen-binding pockets. Procurement of this specific CAS ensures the library includes the chlorine pharmacophore, maximizing screening hit rates.

Quote Request

Request a Quote for 3-(4-(4-Chlorobenzylidene)-2,3-dioxopyrrolidin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.